3-Bromo-2,5,6-trifluorobenzamide
Description
Contextualization of Halogenated Benzamide (B126) Derivatives in Advanced Organic Synthesis
Halogenated benzamide derivatives represent a cornerstone in the field of advanced organic synthesis and medicinal chemistry. The benzamide moiety itself is a prevalent feature in numerous biologically active compounds and pharmaceuticals. The introduction of halogen atoms onto the benzene (B151609) ring dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
The synthesis of halogen-containing benzamides is an active area of research, with studies exploring their potential as antiparasitic agents and other therapeutic applications. nih.gov The formation of the amide bond is a fundamental reaction in organic chemistry, and various methods have been developed for the efficient synthesis of benzamides from carboxylic acids and amines. bohrium.comrsc.orgresearchgate.net These methods are crucial for accessing a diverse range of substituted benzamides for further investigation.
The strategic placement of different halogens, such as fluorine and bromine, on the benzamide scaffold allows for a fine-tuning of its properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability and binding interactions. nih.govmdpi.com Bromine, on the other hand, provides a reactive handle for further functionalization through cross-coupling reactions, making these compounds valuable building blocks in the synthesis of more complex molecules.
Significance of 3-Bromo-2,5,6-trifluorobenzamide as a Polyfunctionalized Aromatic Scaffold
This compound, with its distinct substitution pattern, emerges as a noteworthy example of a polyfunctionalized aromatic scaffold. This compound, identified by the CAS number 1506289-36-6, possesses several key features that make it an attractive target for chemical synthesis and application. azurewebsites.netguidechem.com
The presence of three fluorine atoms on the aromatic ring significantly alters its electronic nature, enhancing its stability and modulating its reactivity. The trifluoromethyl group, a common feature in many pharmaceuticals, is known to improve properties like metabolic stability and bioavailability. mdpi.comresearchgate.net The bromine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of various functional groups through well-established cross-coupling methodologies. This allows for the generation of diverse molecular libraries for screening in drug discovery programs.
The amide functional group itself is a critical component, capable of participating in hydrogen bonding, a key interaction in biological systems. The combination of these functionalities in a single, compact molecule makes this compound a valuable intermediate for the synthesis of novel agrochemicals, materials, and pharmaceuticals.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1506289-36-6 |
| Molecular Formula | C₇H₃BrF₃NO |
| Molecular Weight | 254.006 g/mol |
| Appearance | (Predicted) White to off-white solid |
| Solubility | (Predicted) Soluble in organic solvents like DMSO and methanol |
Note: Some properties are predicted based on the structure and data for similar compounds, as specific experimental data is not widely available in public literature.
Research Landscape and Emerging Trends for Highly Fluorinated and Brominated Compounds
The scientific interest in highly fluorinated and brominated organic compounds is on a continuous rise. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.govnih.gov Fluorinated compounds are increasingly prevalent in recently approved drugs, highlighting the impact of this element in drug design. mdpi.com
Research is actively focused on developing new synthetic methods for the efficient and selective introduction of fluorine and fluoroalkyl groups into organic molecules. nih.gov This includes the development of novel fluorinating reagents and catalytic systems.
Simultaneously, the utility of brominated compounds as key building blocks in organic synthesis remains a central theme. The versatility of the carbon-bromine bond in forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions is a powerful tool for the construction of complex molecular architectures.
The combination of both fluorine and bromine in a single molecule, as seen in this compound, aligns perfectly with these emerging trends. Such compounds offer the dual benefit of the unique properties imparted by fluorine and the synthetic flexibility provided by bromine. This positions them as highly valuable scaffolds for the development of next-generation pharmaceuticals, agrochemicals, and functional materials.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,5,6-trifluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHBVEKSGNRTTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Bromo-2,5,6-trifluorobenzamide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its structure.
Proton (¹H) NMR Spectroscopic Investigations
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, yet informative. The molecule contains a single aromatic proton and two amide protons. The aromatic proton, attached to the carbon at the 4-position of the benzene (B151609) ring, is expected to appear as a triplet of triplets. This complex splitting pattern arises from coupling to the two adjacent fluorine atoms at positions 3 and 5. The chemical shift of this proton would likely be in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing halogen substituents.
The two amide protons (-CONH₂) are expected to give rise to two broad singlets in the region of 7.5 to 8.5 ppm. Their broadness is a consequence of quadrupole broadening from the adjacent nitrogen atom and potential for restricted rotation around the C-N bond, which can make the two protons chemically inequivalent. The exact chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| Aromatic H-4 | 7.5 - 7.9 | tt (triplet of triplets) | J(H,F) ≈ 7-10 Hz |
| Amide NH (a) | 7.8 - 8.2 | br s (broad singlet) | N/A |
| Amide NH (b) | 8.0 - 8.4 | br s (broad singlet) | N/A |
Carbon (¹³C) NMR Spectroscopic Investigations
The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and offers insights into their electronic environment. For this compound, seven distinct carbon signals are expected. The carbonyl carbon of the amide group is typically found in the most downfield region of the spectrum, around 160-170 ppm.
The six aromatic carbons will exhibit complex splitting patterns due to one-bond and multi-bond couplings with the fluorine atoms. The carbon atoms directly bonded to fluorine (C-2, C-5, C-6) will appear as doublets with large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz. The carbon bearing the bromine atom (C-3) will also show coupling to the adjacent fluorine at C-2 and C-5. The carbon attached to the amide group (C-1) and the protonated carbon (C-4) will display smaller multi-bond C-F couplings.
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O (Amide) | 162 - 168 | s (singlet) |
| C-1 | 120 - 125 | m (multiplet) |
| C-2 | 150 - 155 | d (doublet) |
| C-3 | 105 - 110 | m (multiplet) |
| C-4 | 115 - 120 | t (triplet) |
| C-5 | 152 - 157 | d (doublet) |
| C-6 | 148 - 153 | d (doublet) |
Fluorine (¹⁹F) NMR Spectroscopic Investigations
¹⁹F NMR spectroscopy is a highly sensitive technique that is invaluable for the characterization of organofluorine compounds. In the case of this compound, three distinct fluorine signals are anticipated in the ¹⁹F NMR spectrum. The chemical shifts and coupling patterns of these signals provide crucial information for their assignment.
The fluorine at C-2 will likely appear as a doublet of doublets, coupling to the fluorine at C-6 and the proton at C-4. The fluorine at C-5 is expected to be a triplet of doublets, coupling to the adjacent fluorines at C-2 and C-6, and also to the proton at C-4. The fluorine at C-6 will likely be a doublet of doublets, coupling to the fluorine at C-2 and C-5. The magnitude of the F-F coupling constants will depend on the number of bonds separating the interacting nuclei, with ortho couplings being the largest.
| Fluorine | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity |
| F-2 | -120 to -130 | dd (doublet of doublets) |
| F-5 | -135 to -145 | td (triplet of doublets) |
| F-6 | -140 to -150 | dd (doublet of doublets) |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
While one-dimensional NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning the complex spectra of molecules like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. In this molecule, it would primarily confirm the coupling between the amide protons if they are distinct and potentially show long-range couplings, though these might be weak.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. This would definitively link the aromatic proton signal to the C-4 signal in the ¹³C NMR spectrum. academie-sciences.friaea.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. academie-sciences.friaea.org For instance, the amide protons would show correlations to the carbonyl carbon and to C-1 of the aromatic ring. The aromatic proton at C-4 would show correlations to C-2, C-3, C-5, and C-6, providing vital connectivity information across the ring.
Through the systematic application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton, carbon, and fluorine signals can be achieved, thereby confirming the structure of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the types of chemical bonds and functional groups present, offering a characteristic fingerprint of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopic Profiling
The FTIR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule.
The most prominent features will be associated with the amide group. The N-H stretching vibrations of the primary amide are expected to appear as two distinct bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration (Amide I band) will give a strong, sharp absorption typically between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the 1650-1580 cm⁻¹ region.
The aromatic part of the molecule will also contribute to the spectrum. C-H stretching vibrations of the lone aromatic proton will appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring will produce a series of absorptions in the 1600-1450 cm⁻¹ range. The C-F stretching vibrations will give rise to strong absorptions in the 1350-1000 cm⁻¹ region, while the C-Br stretch is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3350 - 3400 | Medium |
| N-H Stretch (symmetric) | 3180 - 3220 | Medium |
| Aromatic C-H Stretch | 3050 - 3100 | Weak |
| C=O Stretch (Amide I) | 1660 - 1680 | Strong, Sharp |
| N-H Bend (Amide II) | 1600 - 1640 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-F Stretch | 1100 - 1300 | Strong |
| C-Br Stretch | 550 - 650 | Medium-Weak |
By integrating the detailed insights from these advanced spectroscopic methods, a comprehensive and robust characterization of this compound can be achieved, confirming its molecular structure with a high degree of confidence.
Raman Spectroscopic Characterization
Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, which are highly specific to its structure. For this compound, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of the substituted benzene ring and the amide functional group.
Due to the absence of direct experimental Raman data for this compound in the public domain, theoretical calculations based on Density Functional Theory (DFT) for structurally similar compounds, such as 1,3,5-tribromo-2,4,6-trifluoro-benzene, can provide a predictive framework for its vibrational frequencies. researchgate.net The calculated vibrational modes for such polyhalogenated benzenes, often performed using methods like B3LYP with a 6-31++G(d,p) basis set, show good agreement with experimental values. researchgate.net
Expected Raman Bands for this compound (Predicted based on analogous compounds)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |
| N-H stretching | 3400-3200 | Amide group |
| C=O stretching | 1680-1630 | Amide I band |
| N-H bending | 1650-1590 | Amide II band |
| C-N stretching | 1420-1380 | Amide III band |
| Aromatic C=C stretching | 1600-1450 | Benzene ring |
| C-F stretching | 1350-1100 | Fluoro substituents |
| C-Br stretching | 650-550 | Bromo substituent |
Correlating Vibrational Modes with Molecular Structure
The vibrational spectrum of this compound is a direct reflection of its molecular architecture. The positions and intensities of the Raman bands can be correlated with specific structural features:
Amide Group Vibrations : The characteristic amide bands (Amide I, II, and III) confirm the presence of the -CONH₂ group. The N-H stretching vibrations appear at high wavenumbers, while the C=O stretch (Amide I) is a strong and readily identifiable peak. nih.gov
Benzene Ring Vibrations : The aromatic C=C stretching modes are sensitive to the substitution pattern on the benzene ring. The presence of multiple halogen substituents influences the electronic distribution and, consequently, the vibrational frequencies of the ring.
Carbon-Halogen Vibrations : The C-F and C-Br stretching modes are found in the lower frequency region of the spectrum. The C-F stretches typically appear at higher wavenumbers than the C-Br stretch due to the higher bond strength and lower mass of fluorine compared to bromine. Theoretical studies on halogenated benzenes have shown that these vibrational frequencies are highly dependent on the nature and position of the halogen atoms. nih.govresearchgate.net
Computational methods, such as DFT, are crucial for the precise assignment of these vibrational modes. researchgate.net By calculating the vibrational frequencies and visualizing the corresponding atomic displacements, a one-to-one correspondence between the observed Raman bands and the underlying molecular motions can be established. cardiff.ac.uk
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within 5 ppm. ufl.edu This level of precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, the molecular formula is C₇H₃BrF₃NO.
The accurate mass can be calculated by summing the exact masses of the most abundant isotopes of each element in the molecule. missouri.edusisweb.com
Calculated Exact Mass for C₇H₃BrF₃NO
| Element | Isotope | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |
| Hydrogen | ¹H | 3 | 1.007825 | 3.023475 |
| Bromine | ⁷⁹Br | 1 | 78.918337 | 78.918337 |
| Fluorine | ¹⁹F | 3 | 18.998403 | 56.995209 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total | 252.93501 |
The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da.
Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns
Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be used to analyze this compound, but they will produce different types of ions and fragmentation patterns. nih.govnih.gov
Electron Ionization (EI) : EI is a hard ionization technique that typically leads to extensive fragmentation. youtube.com The molecular ion (M⁺˙) is often observed, but its abundance may be low. The fragmentation of this compound under EI is expected to proceed through several pathways:
Loss of the amide group : Cleavage of the C-C bond between the carbonyl group and the benzene ring can lead to the loss of ·CONH₂ (m/z 44) or the formation of the benzoyl cation.
Loss of bromine : The C-Br bond is relatively weak and can cleave to give a [M-Br]⁺ ion.
Loss of halogens : Successive losses of fluorine and bromine atoms can occur.
Formation of the tropylium (B1234903) ion : Rearrangement and fragmentation of the benzene ring can lead to the formation of smaller aromatic fragments.
Electrospray Ionization (ESI) : ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation in the source. researchgate.netrsc.org Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion.
Positive Ion Mode ([M+H]⁺) : The protonated molecule would be the base peak. Fragmentation in MS/MS would likely involve the loss of ammonia (B1221849) (NH₃) or water (H₂O) from the protonated amide group, as well as the loss of HF or HBr.
Negative Ion Mode ([M-H]⁻) : The deprotonated molecule would be the primary ion. Fragmentation could involve the loss of HF or other neutral losses.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be suitable for assessing the purity of this compound.
Typical HPLC Conditions for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid nih.gov; B: Acetonitrile (B52724) or Methanol |
| Elution | Gradient elution, e.g., starting with a higher percentage of A and gradually increasing B. nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm nih.gov) |
| Column Temperature | Ambient or controlled (e.g., 25°C researchgate.net) |
The retention time of this compound will depend on its polarity relative to the stationary and mobile phases. The use of a C18 column, a nonpolar stationary phase, with a polar mobile phase (water/acetonitrile or methanol) is a standard approach for aromatic compounds. The acidic modifier (TFA or acetic acid) helps to ensure good peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the silica-based stationary phase. For separating closely related halogenated aromatic isomers, specialized columns like PFP (pentafluorophenyl) or Phe-Hex could offer alternative selectivity based on pi-pi interactions. chromforum.org The purity of the compound is determined by the area percentage of its corresponding peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Separation
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of non-volatile and semi-volatile impurities in drug substances and intermediates. chromatographyonline.comnih.gov Its high sensitivity and selectivity make it particularly well-suited for the analysis of complex mixtures, enabling the detection of trace-level impurities that may impact the quality and safety of the final product. srce.hryoutube.com
In the context of this compound, a robust LC-MS method is essential for creating a detailed impurity profile. The development of such a method would typically involve the optimization of several key parameters, including the choice of stationary phase, mobile phase composition, and mass spectrometric conditions. A reversed-phase C18 or a phenyl-hexyl column could be employed to achieve effective separation of the main component from its structurally related impurities. youtube.com Gradient elution with a mobile phase consisting of an aqueous component (such as water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic modifier (like acetonitrile or methanol) would likely be necessary to resolve compounds with a range of polarities.
Potential impurities in this compound could arise from various sources, including the starting materials, side reactions during synthesis, or degradation. Based on the structure of the target compound, likely impurities could include isomers, products of incomplete halogenation, or hydrolysis products. For instance, positional isomers of the bromo and fluoro substituents on the aromatic ring could be present. The identification of such impurities is critical, as their chemical properties and potential toxicities may differ significantly from the target compound.
A study on the impurity profiling of a structurally similar compound, 3-bromo-5-(trifluoromethyl)aniline, successfully utilized an LC-SPE/NMR system, with mass spectrometric analysis providing crucial data for structure elucidation. srce.hrresearchgate.net This approach highlights the power of hyphenated techniques in unambiguously identifying unknown impurities. In the case of this compound, high-resolution mass spectrometry (HRMS) would be particularly advantageous, as it provides highly accurate mass measurements, enabling the determination of elemental compositions and facilitating the identification of unknown compounds.
A hypothetical impurity profile for this compound that could be analyzed by LC-MS is presented in the table below. The table includes the compound name, its potential origin, and its theoretical exact mass, which would be a key parameter for its identification by HRMS.
| Potential Impurity | Plausible Origin | Theoretical Exact Mass (m/z) |
| 2,5,6-Trifluorobenzamide | Incomplete bromination | 175.0237 |
| 3-Bromo-2,6-difluorobenzamide | Incomplete fluorination | 234.9431 |
| 3-Bromo-2,5-difluorobenzamide | Incomplete fluorination | 234.9431 |
| 3,x-Dibromo-2,5,6-trifluorobenzamide | Over-bromination | 332.8427 |
| 3-Bromo-2,5,6-trifluorobenzoic acid | Hydrolysis of the amide | 255.9186 |
This table is interactive. You can sort the data by clicking on the column headers.
The development and validation of a comprehensive LC-MS method for impurity profiling is a critical step in the chemical development of this compound, ensuring a high-purity product suitable for its intended use.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While LC-MS is ideal for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds. acs.orgoup.com In the synthesis and storage of this compound, volatile byproducts may be present, originating from residual starting materials, solvents, or thermal degradation products. GC-MS provides the necessary sensitivity and resolving power to separate and identify these volatile components, even at trace levels. osti.govnih.gov
A typical GC-MS analysis of this compound would involve dissolving the sample in a suitable organic solvent, followed by direct injection into the gas chromatograph. The choice of the GC column is critical for achieving good separation of the volatile analytes. A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is often a good starting point for the analysis of aromatic compounds. researchgate.net The temperature program of the GC oven would be optimized to ensure the efficient separation of compounds with different boiling points.
The mass spectrometer detector provides detailed structural information about the separated components. Electron ionization (EI) is a common ionization technique used in GC-MS, which generates characteristic fragmentation patterns that can be compared to spectral libraries for compound identification. For halogenated compounds, the isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) provides a distinctive signature in the mass spectrum, aiding in the identification of bromine-containing byproducts. acs.org
Potential volatile byproducts in a sample of this compound could include residual solvents from the synthesis, unreacted starting materials such as brominated and fluorinated benzenes, or small molecules formed through decomposition pathways. For example, decarboxylation of any corresponding benzoic acid impurity could lead to the formation of bromotrifluorobenzene.
The following interactive table outlines some potential volatile byproducts that could be identified and quantified using a GC-MS method. The table includes the compound name, its likely source, and key expected mass spectral fragments that would aid in its identification.
| Potential Volatile Byproduct | Likely Source | Key Expected Mass Spectral Fragments (m/z) |
| 1-Bromo-2,4,5-trifluorobenzene | Starting material/precursor | 210/212 (M+), 131, 111 |
| Toluene | Residual solvent | 92, 91, 65 |
| Xylenes | Residual solvent | 106, 91 |
| 1,2,4-Trifluorobenzene | Decomposition product | 132 (M+), 113, 83 |
| Bromine | Reagent carryover | 158/160/162 (Br2+) |
This table is interactive. You can sort the data by clicking on the column headers.
Mechanistic Insights and Computational Chemistry Investigations
Elucidation of Reaction Mechanisms Involving 3-Bromo-2,5,6-trifluorobenzamide
The reactivity of this compound is largely dictated by the principles of nucleophilic aromatic substitution (SNAr). The presence of strongly electron-withdrawing fluorine atoms and a bromine atom on the aromatic ring renders it susceptible to attack by nucleophiles.
Pathways of Aromatic Nucleophilic Substitution for Trifluorobenzamides
Polyfluorinated aromatic compounds are known to undergo nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. mdpi.com For trifluorobenzamides such as this compound, the reaction proceeds via a bimolecular addition-elimination mechanism. youtube.com This pathway involves two key steps:
Nucleophilic Attack: A nucleophile adds to the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The high electronegativity of the fluorine atoms significantly enhances the electrophilicity of the carbon atoms in the ring, facilitating this initial attack. mdpi.com
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of a leaving group. In the case of this compound, this could be either a fluoride (B91410) or a bromide ion.
The regioselectivity of the substitution is a critical aspect, often leading to a mixture of products if not carefully controlled. mdpi.com The positions ortho and para to the activating electron-withdrawing groups are typically the most reactive sites for nucleophilic attack. libretexts.org
Influence of Bromine and Fluorine Substituents on Reaction Kinetics and Selectivity
The kinetics and selectivity of SNAr reactions on this compound are profoundly influenced by the nature and position of the halogen substituents.
Fluorine Substituents: The three fluorine atoms have a strong electron-withdrawing inductive effect, which activates the ring towards nucleophilic attack. libretexts.org This generally increases the reaction rate. Interestingly, in many SNAr reactions, fluoride is a better leaving group than other halogens, a counterintuitive finding when considering bond strengths in isolation. masterorganicchemistry.com This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com
Bromine Substituent: The bromine atom also contributes to the electron-deficient nature of the ring, albeit to a lesser extent than fluorine. It is generally a better leaving group than fluoride in terms of bond strength with carbon. The presence of a nitro group, another strong electron-withdrawing group, has been shown to facilitate the substitution of a bromine atom in a similar benzanthrone (B145504) system. nih.gov
The interplay between the activating effect of the fluorine atoms and the leaving group ability of both bromine and fluorine determines the final product distribution. The specific position of the substituents is crucial; electron-withdrawing groups at the ortho and para positions to the leaving group provide the best stabilization for the Meisenheimer intermediate. libretexts.org
Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution on Halogenated Benzamides
| Substrate | Nucleophile | Relative Rate | Major Product |
| This compound | CH₃ONa | 1.0 | Substitution of Br |
| 2,3,4,5-Tetrafluorobenzamide | CH₃ONa | 0.7 | Substitution of F at C4 |
| 4-Bromobenzamide | CH₃ONa | <0.01 | No significant reaction |
Note: This table presents hypothetical data for illustrative purposes, based on general principles of SNAr reactions.
Proposed Mechanisms for Derivative Formation
The synthesis of derivatives from this compound would likely proceed through the SNAr mechanism. For instance, reaction with a nucleophile such as an alkoxide, amine, or thiol could lead to the displacement of one of the halogen atoms.
A proposed mechanism for the reaction with a generic nucleophile (Nu⁻) is as follows:
Formation of the Meisenheimer Complex: The nucleophile attacks one of the carbon atoms bearing a halogen, for example, the carbon attached to the bromine atom. This forms a resonance-stabilized carbanion where the negative charge is delocalized over the aromatic ring and potentially onto the oxygen of the benzamide (B126) group.
Elimination of the Leaving Group: The bromide ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
The synthesis of 3-bromo derivatives of flavones has been reported, indicating that the bromine atom on an aromatic ring can be a site for further functionalization. researchgate.net Similarly, the nucleophilic substitution of a bromine atom in 5-bromo-1,2,3-triazines with phenols has been demonstrated. nih.gov
Quantum Chemical Calculations for Molecular Properties and Reactivity
Computational chemistry provides powerful tools to investigate the electronic structure, stability, and reactivity of molecules like this compound at a quantum mechanical level.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a widely used computational method to study the electronic properties of molecules. researchgate.netnih.gov For this compound, DFT calculations could provide valuable insights into its geometry, bond lengths, bond angles, and electronic charge distribution.
A DFT study would typically involve optimizing the molecular geometry to find the lowest energy conformation. From this, properties such as the molecular electrostatic potential (MESP) can be calculated. The MESP map would visually indicate the electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic sites prone to nucleophilic attack. It is expected that the carbon atoms attached to the halogens would exhibit a significant positive potential.
DFT calculations can also be used to determine the relative stability of different isomers or conformers of the molecule and its reaction intermediates, such as the Meisenheimer complex. researchgate.net
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
For this compound, FMO analysis would be particularly useful in understanding its susceptibility to nucleophilic attack. The LUMO of the benzamide would be the key orbital interacting with the HOMO of an incoming nucleophile. The energy and spatial distribution of the LUMO can predict the most likely sites for nucleophilic attack. It is anticipated that the LUMO would have significant contributions from the carbon atoms bonded to the halogen atoms.
A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack. The presence of multiple electron-withdrawing fluorine atoms is expected to significantly lower the LUMO energy of the aromatic ring, making it more reactive. nih.gov
Table 2: Hypothetical FMO Data for this compound and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -7.8 | -1.5 | 6.3 |
| Benzamide | -6.5 | -0.2 | 6.3 |
| Hexafluorobenzene | -9.9 | -0.9 | 9.0 |
Note: This table contains hypothetical values derived from general trends observed in computational studies of similar molecules.
The HOMO-LUMO energy gap is also an important indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. By comparing the FMO data of this compound with related compounds, a deeper understanding of the electronic effects of the substituents can be achieved.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, with different colors representing varying electrostatic potential values.
In a hypothetical MEP analysis of this compound, one would expect to observe distinct regions of positive and negative potential. The electronegative oxygen atom of the carbonyl group and the fluorine atoms would create regions of negative electrostatic potential (typically colored red or yellow), indicating areas that are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide group would generate regions of positive electrostatic potential (typically colored blue), highlighting sites for potential nucleophilic interaction. The bromine atom, with its polarizable nature, could exhibit both positive (at the pole) and negative (around the equatorial region) potential, influencing its interaction with other species.
These insights are critical for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of molecules.
Computational Prediction of Spectroscopic Data
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties of molecules with a high degree of accuracy. For this compound, these predictions would be instrumental in confirming its structure and understanding its electronic transitions.
Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data Type | Hypothetical Predicted Values |
| ¹H NMR | Chemical Shift (ppm) | Amide protons (NH₂) would likely appear as a broad singlet in the downfield region. |
| ¹³C NMR | Chemical Shift (ppm) | The carbonyl carbon would exhibit a characteristic downfield shift. Carbons bonded to fluorine and bromine would show distinct chemical shifts and coupling patterns. |
| ¹⁹F NMR | Chemical Shift (ppm) | Three distinct signals would be expected for the three non-equivalent fluorine atoms, with characteristic coupling constants. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for N-H stretching (amide), C=O stretching (carbonyl), C-F stretching, and C-Br stretching would be predicted. |
| UV-Vis Spectroscopy | Maximum Absorption (nm) | Predictions would indicate the wavelengths of maximum absorption corresponding to electronic transitions within the molecule, likely π → π* and n → π* transitions of the aromatic ring and carbonyl group. |
These computationally generated spectra serve as a valuable reference for experimental chemists, aiding in the identification and characterization of the synthesized compound.
Transition State Theory and Reaction Energy Profile Computations
Transition State Theory (TST) is a fundamental concept in chemical kinetics used to understand and predict the rates of chemical reactions. Computational chemistry allows for the detailed exploration of reaction mechanisms by locating transition state structures and calculating the associated energy barriers.
For a molecule like this compound, TST calculations could be employed to study various reactions, such as nucleophilic aromatic substitution or amide hydrolysis. The process would involve:
Mapping the Potential Energy Surface: Identifying the structures of the reactants, intermediates, transition states, and products.
Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which is the primary factor controlling the reaction rate.
Constructing a Reaction Energy Profile: A diagram that illustrates the energy changes throughout the course of a reaction, providing a visual representation of the reaction mechanism.
These computations would provide invaluable mechanistic insights, such as identifying the rate-determining step and understanding the role of the various substituents (Br, F) in modulating the reactivity of the benzamide core.
Applications and Derivatization in Interdisciplinary Chemical Research
3-Bromo-2,5,6-trifluorobenzamide as a Versatile Synthetic Intermediate
The strategic placement of electron-withdrawing fluorine atoms and a synthetically adaptable bromine atom on the benzamide (B126) scaffold endows this compound with a rich and varied reactivity. This allows for its use as a precursor in the synthesis of diverse and complex molecular architectures.
Precursor for the Synthesis of Novel Pharmaceutical Intermediates
The quest for new therapeutic agents is a driving force in medicinal chemistry, and the introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles. nih.gov Polyfluorinated aromatic compounds are known to exhibit improved metabolic stability, bioavailability, and binding affinity. nih.gov this compound serves as an excellent starting material for novel pharmaceutical intermediates due to its dual reactivity.
The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, to introduce a wide range of substituents. This allows for the exploration of a vast chemical space in the search for new bioactive molecules. Furthermore, the highly activated nature of the polyfluorinated ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, where one or more fluorine atoms can be displaced by nucleophiles like amines, alcohols, and thiols. nih.gov This provides another avenue for structural diversification.
While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds provides a clear indication of its potential. For instance, the synthesis of complex heterocyclic systems, often found in pharmacologically active compounds, can be envisaged through intramolecular cyclization reactions involving the benzamide nitrogen and a suitably introduced side chain.
Building Block in the Development of Agrochemical Active Ingredients
The agrochemical industry continuously seeks new active ingredients with improved efficacy, selectivity, and environmental profiles. Fluorine-containing compounds have made a significant impact in this sector, with a substantial percentage of modern pesticides containing at least one fluorine atom. researchgate.net The introduction of fluorine can lead to enhanced biological activity and metabolic stability in agrochemicals. researchgate.net
This compound represents a valuable scaffold for the development of new agrochemical candidates. The unique combination of substituents can be exploited to fine-tune the physicochemical properties of the resulting molecules, such as lipophilicity and pKa, which are crucial for their uptake, transport, and interaction with biological targets in plants and insects. The bromine atom serves as a handle for the introduction of various toxophoric groups or moieties that can enhance the compound's herbicidal, fungicidal, or insecticidal activity.
The development of novel herbicides that inhibit acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO) often involves complex aromatic scaffolds. The derivatization of this compound could lead to the discovery of new inhibitors for these or other important agrochemical targets.
Role in the Construction of Functional Organic Molecules
Beyond its applications in life sciences, this compound is a valuable building block for the synthesis of a variety of functional organic molecules. The presence of multiple reactive sites allows for the construction of complex, three-dimensional structures with tailored electronic and photophysical properties.
The bromine atom can be utilized in metal-catalyzed cross-coupling reactions to create conjugated systems, which are of interest in materials science for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The fluorine atoms, in addition to their influence on the electronic properties of the molecule, can also direct the self-assembly of molecules through non-covalent interactions, leading to the formation of liquid crystals or other ordered materials.
The benzamide functionality itself can participate in hydrogen bonding, further influencing the supramolecular organization of the derived molecules. The derivatization of the amide nitrogen or the carbonyl group can also be used to attach the scaffold to polymers or surfaces, creating new functional materials.
Medicinal Chemistry Applications of this compound Derivatives
The modification of the this compound scaffold opens up numerous possibilities for the discovery of new drug candidates. The unique electronic properties conferred by the fluorine atoms can significantly impact the biological activity of the resulting derivatives.
Design and Synthesis of Analogs with Potential Biological Activity
The design of new drug molecules often involves the synthesis of a library of analogs based on a common scaffold. This compound is an ideal starting point for such endeavors. By systematically modifying the substituents on the aromatic ring and the benzamide moiety, medicinal chemists can explore the structure-activity relationships and optimize the pharmacological properties of the lead compound.
For example, the bromine atom can be replaced with a variety of cyclic and acyclic groups to probe the steric and electronic requirements of a target receptor. The fluorine atoms can be selectively displaced to introduce different functional groups that can modulate the compound's solubility, metabolic stability, and target engagement.
While direct biological data for derivatives of this compound is scarce, the activity of other polyfluorinated benzamides suggests potential therapeutic applications. For instance, certain fluorinated benzamides have been investigated for their anti-cancer and anti-inflammatory properties. The table below presents some analogous fluorinated benzamide derivatives and their reported biological activities, illustrating the potential of this class of compounds.
| Compound Name | Structure | Reported Biological Activity |
| N-(4-chlorobenzyl)-2,3,4,5-tetrafluorobenzamide | Antiangiogenic activity | |
| 4-Amino-N-(4-fluorobenzyl)-2,3,5,6-tetrafluorobenzamide | Potential kinase inhibitor | |
| N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide | Insecticidal activity |
This table presents data for analogous compounds to illustrate the potential biological activities of fluorinated benzamides and is not specific to derivatives of this compound.
Structure-Activity Relationship (SAR) Studies of Modified Fluorinated Benzamide Scaffolds
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery. nih.gov By synthesizing and testing a series of related compounds, researchers can identify the key structural features that are responsible for a molecule's biological activity. The this compound scaffold is well-suited for SAR studies due to the ease with which it can be modified at multiple positions.
A typical SAR campaign would involve the following steps:
Modification of the substituent at the 3-position: The bromine atom would be replaced with a variety of groups using cross-coupling reactions to understand the impact of size, shape, and electronic properties on activity.
Modification of the fluorine substitution pattern: Selective nucleophilic substitution of the fluorine atoms would reveal which positions are critical for activity and which can be modified to improve other properties like solubility.
Modification of the benzamide moiety: The amide nitrogen and carbonyl group could be derivatized to explore the importance of hydrogen bonding and to introduce new functionalities.
The insights gained from such SAR studies would be invaluable in the design of more potent and selective drug candidates. The table below shows hypothetical modifications to the this compound scaffold that could be explored in an SAR study.
| Position of Modification | Type of Modification | Rationale |
| C3 | Suzuki coupling with arylboronic acids | Explore the effect of aromatic substituents on target binding. |
| C5 or C6 | Nucleophilic substitution with amines | Investigate the role of hydrogen bond donors/acceptors. |
| Amide N-H | Alkylation or acylation | Modulate lipophilicity and steric bulk. |
This table presents hypothetical modifications for the purpose of illustrating an SAR study and does not represent actual experimental data.
Exploration of Enzyme Inhibitory Properties for Related Chemotypes
There is currently no publicly available research data or scientific literature that explores the enzyme inhibitory properties of this compound or its closely related chemotypes.
Research into Novel Antibacterial and Antineoplastic Agents Based on Halogenated Aromatics
No specific research has been published detailing the synthesis or evaluation of this compound as a precursor or active agent in the development of novel antibacterial or antineoplastic agents. While the broader class of halogenated aromatic compounds has been a subject of interest in medicinal chemistry for such purposes, studies specifically focused on this compound are not present in the public domain.
Agrochemical Research and Development
Comprehensive searches of scientific and patent databases did not yield any information regarding the application of this compound in agrochemical research and development.
Synthesis of Advanced Insecticides and Fungicides
There are no available research articles or patents that describe the use of this compound in the synthesis of advanced insecticides or fungicides.
Contribution to Crop Protection Chemical Development
Due to the lack of research in the synthesis of relevant agrochemicals from this compound, there is no documented contribution of this compound to the development of crop protection chemicals.
Materials Science Applications of Derivatives
While specific studies on the derivatization and application of this compound in materials science are not detailed in research literature, the compound is categorized by some chemical suppliers as a potential building block in this field.
Incorporation into Polymeric Systems
Development of Advanced Dyes and Optoelectronic Materials
The unique electronic and photophysical properties of fluorinated organic molecules have positioned them as critical components in the design of advanced dyes and optoelectronic materials. nih.govresearchgate.net The introduction of fluorine atoms into a dye's molecular structure can significantly influence its absorption and emission spectra, quantum yield, and photostability. nih.gov Similarly, in optoelectronic materials, the high electronegativity of fluorine can modulate energy levels, improve charge transport, and enhance device performance and stability. researchgate.net this compound represents a promising scaffold for the synthesis of such functional materials.
The derivatization of this compound can be envisioned through several key pathways to yield materials with desirable optical and electronic properties. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, which can extend the π-conjugated system of the molecule. The extension of π-conjugation is a fundamental strategy in the design of dyes, as it typically leads to a bathochromic (red) shift in the absorption and emission wavelengths. rsc.org
For instance, a Suzuki coupling reaction between this compound and an appropriate boronic acid derivative could lead to the formation of a biaryl system. If the coupled aryl group is part of a known chromophore, this would result in a new dye molecule with potentially altered photophysical properties due to the influence of the trifluorobenzamide moiety.
Table 1: Potential Derivatization Reactions of this compound for Dye and Optoelectronic Material Synthesis
| Reaction Type | Reactant | Potential Product | Application |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Biaryl-substituted fluorobenzamide | Dyes, Organic Light-Emitting Diodes (OLEDs) |
| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted fluorobenzamide | Fluorescent probes, Organic photovoltaics (OPVs) |
| Buchwald-Hartwig Amination | Amine | Amino-substituted fluorobenzamide | Hole-transport materials, Electrochromic materials |
Furthermore, the amide group of this compound can participate in hydrogen bonding, which can influence the solid-state packing of the molecules. This is a critical factor in the performance of organic electronic devices, as the intermolecular arrangement affects charge mobility. The trifluorinated phenyl ring itself contributes to favorable π-π stacking interactions, which can also facilitate charge transport.
In the context of optoelectronic materials, the high dipole moment induced by the fluorine atoms can lead to desirable energy level alignment at interfaces with other materials in a device, such as an electrode or another organic layer. This can improve the efficiency of charge injection and extraction in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
Research on related fluorinated aromatic compounds has demonstrated the benefits of fluorine substitution. For example, the incorporation of fluorine into rhodamine dyes has been shown to red-shift their absorption spectra. nih.gov In the field of organic electronics, polyfluorinated aromatic compounds are recognized for their high electron affinity and are used in the development of n-type semiconductors. researchgate.net These examples underscore the potential of this compound as a valuable precursor for the next generation of advanced dyes and optoelectronic materials. While direct experimental data on the application of this specific compound is limited, the foundational principles of physical organic chemistry and materials science strongly support its promise in these interdisciplinary research areas.
Future Perspectives and Research Directions
Development of Sustainable and Scalable Synthetic Pathways for 3-Bromo-2,5,6-trifluorobenzamide
The traditional synthesis of polyhalogenated aromatic compounds often involves harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future research will prioritize the development of green and economically viable synthetic routes.
Key areas of focus will include:
Electrochemical Synthesis: Electrochemical methods are emerging as a sustainable alternative to conventional synthesis. numberanalytics.com These techniques can offer high selectivity and efficiency while minimizing the use of toxic reagents. numberanalytics.com Research into the electrochemical fluorination and bromination of benzamide (B126) precursors could provide a more environmentally friendly pathway to this compound.
Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility for the synthesis of potentially hazardous intermediates. nih.gov The application of flow chemistry to the synthesis of functionalized ferrocenyl azides has demonstrated its potential for scalable production. nih.gov A similar approach for this compound could enable safer and more efficient large-scale production.
Novel Fluorinating and Brominating Agents: The development of new, safer, and more selective fluorinating and brominating agents is an ongoing area of research. numberanalytics.com The use of reagents like Selectfluor for electrophilic fluorination is a notable advancement. numberanalytics.com Future work will likely focus on creating reagents that are easier to handle and offer better regioselectivity in the synthesis of polysubstituted aromatics.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. youtube.com For this compound, these computational tools can be instrumental in predicting the properties of its derivatives and guiding synthetic efforts.
Future applications include:
Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their associated properties to predict the physicochemical and biological characteristics of novel compounds. frost.comnih.gov This can help in forecasting the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of derivatives before they are synthesized. numberanalytics.comyoutube.com
De Novo Design: Generative AI models can design new molecules with desired properties from scratch. youtube.com By defining specific parameters, such as target binding affinity or desired electronic properties, these models can propose novel derivatives of this compound for synthesis and testing.
High-Throughput Virtual Screening: AI-powered virtual screening can rapidly evaluate vast libraries of virtual compounds for their potential to interact with a specific biological target. youtube.com This can significantly reduce the time and cost associated with identifying promising lead compounds derived from the this compound scaffold.
| AI/ML Application | Predicted Property for Derivatives | Potential Impact |
| QSAR Modeling | Biological activity (e.g., enzyme inhibition) | Faster identification of potent drug candidates. numberanalytics.com |
| ADME Prediction | Oral bioavailability, metabolic stability | Reduced late-stage attrition of drug candidates. numberanalytics.com |
| Generative Models | Novel chemical structures with optimized properties | Discovery of compounds with improved efficacy and safety. youtube.com |
Exploration of Novel Catalytic Reactions for Derivatization
The bromine and fluorine substituents on the aromatic ring of this compound, along with the C-H bonds, offer multiple sites for further functionalization. Advances in catalysis are providing new tools to selectively modify such molecules.
Future research will likely explore:
C-H Activation: Direct C-H functionalization is a powerful strategy for creating new C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl bromides is a known method that could be adapted. acs.org Research into regioselective C-H activation of the fluorinated ring will be a key area.
C-F Bond Activation: While C-F bonds are generally strong, methods for their catalytic activation and transformation are being developed. mdpi.com Transition metal catalysts, particularly those based on nickel and palladium, have shown promise in promoting C-F bond functionalization. mdpi.comresearchgate.net This could allow for the selective replacement of fluorine atoms to create novel derivatives.
Cross-Coupling Reactions: The bromo substituent provides a handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. researchgate.net Future work will likely focus on developing more efficient and versatile catalytic systems that are tolerant of the multiple fluorine substituents.
Investigation of Undiscovered Biological Activities for Derivatives
Substituted benzamides are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory and anticancer properties. nih.govnih.gov The unique substitution pattern of this compound suggests that its derivatives could exhibit novel biological effects.
Areas for future investigation include:
Anticancer Activity: Many fluorinated compounds are used in cancer chemotherapy. youtube.com Derivatives of this compound could be screened against various cancer cell lines to identify potential new anticancer agents. mdpi.com
Antiplasmodial Activity: Some N-acylated furazan-3-amines have shown activity against Plasmodium falciparum, the parasite that causes malaria. nih.gov Given the structural similarities, derivatives of this compound could be explored for their antiplasmodial properties.
Enzyme Inhibition: The specific arrangement of functional groups on the molecule could make its derivatives potent and selective inhibitors of various enzymes. High-throughput screening of derivative libraries against a panel of enzymes could uncover new therapeutic targets.
| Potential Biological Activity | Rationale | Example of Similar Compounds |
| Anticancer | Presence of fluorine atoms, a common feature in anticancer drugs. | 5-Fluorouracil |
| Anti-inflammatory | Substituted benzamides have shown anti-inflammatory properties. nih.gov | Parsalmide nih.gov |
| Antimalarial | Structural motifs similar to other antiplasmodial agents. nih.gov | N-acylated furazan-3-amines nih.gov |
Advancements in Computational Modeling for Mechanism Prediction and Lead Optimization
Computational chemistry is an indispensable tool for understanding reaction mechanisms and guiding the optimization of lead compounds.
Future research directions will involve:
Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the feasibility of different synthetic transformations. chemrxiv.org This can help in designing more efficient synthetic routes and understanding the regioselectivity of derivatization reactions.
Lead Optimization: Computational tools play a crucial role in lead optimization by predicting how structural modifications will affect a compound's properties. numberanalytics.comnih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to refine the structure of active derivatives to improve their potency, selectivity, and pharmacokinetic profiles. numberanalytics.com
Predicting Reactivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack on the this compound scaffold, guiding the design of derivatization strategies. mdpi.com
Q & A
Q. What are the recommended synthetic routes for 3-bromo-2,5,6-trifluorobenzamide, and how do traditional methods compare to AI-predicted pathways?
Methodological Answer: The synthesis of this compound can involve:
- Precursor Conversion : Starting from 3-bromo-2,5,6-trifluorobenzonitrile (CAS 1378875-92-3), hydrolysis using H₂O₂ in acidic conditions (e.g., H₂SO₄) yields the amide. This method is reliable but requires careful control of reaction time and temperature to avoid over-oxidation .
- AI-Predicted Routes : Retrosynthetic tools (e.g., Reaxys, Pistachio) propose bromination of 2,5,6-trifluorobenzamide using N-bromosuccinimide (NBS) under radical initiation. AI models highlight bromine positioning challenges due to competing fluorination effects .
Q. Table 1: Comparison of Synthetic Approaches
| Method | Yield (%) | Key Challenges | Reference |
|---|---|---|---|
| Nitrile Hydrolysis | 60-75 | Side-product formation at high temps | |
| AI-Predicted Bromination | 40-55 | Regioselectivity control |
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy : Analyze NMR to confirm fluorine positions (expected 3 distinct signals for 2-, 5-, and 6-fluorines) and NMR for aromatic protons. Compare with PubChem data for analogous compounds (e.g., 3-bromo-N-methoxy-N-methylbenzamide) .
- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion at m/z 312.08 (C₇H₄BrF₃NO) with isotopic patterns matching bromine .
- HPLC-Purity : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% recommended for biological assays) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization : Use ethyl acetate/hexane (1:3) at low temperatures (0–4°C) to exploit solubility differences caused by fluorine’s electron-withdrawing effects .
- Column Chromatography : Employ silica gel with a gradient of dichloromethane:methanol (95:5 to 90:10). Monitor fractions via TLC (Rf ~0.4 in DCM:MeOH 9:1) .
Advanced Research Questions
Q. How do electronic effects of fluorine and bromine substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : The bromine at position 3 is activated for coupling due to electron-withdrawing fluorines at 2,5,6 positions. Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS to avoid defluorination side reactions .
- Contradictions : AI models (e.g., Reaxys) may overestimate coupling yields due to steric hindrance from adjacent fluorines, necessitating empirical optimization .
Q. What environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 3–8. Fluorinated benzamides are most stable at pH 5–6, with hydrolysis observed at extremes (e.g., amide bond cleavage at pH <3) .
- Thermal Degradation : Use DSC/TGA to identify decomposition onset (~180°C). Store at –20°C under inert atmosphere to prevent bromine displacement .
Q. How can this compound serve as a building block in pharmaceutical intermediates?
Methodological Answer:
- Anticancer Agents : The trifluoromethyl and bromine groups enhance binding to kinase targets (e.g., EGFR). Couple with pyrimidine derivatives via Buchwald-Hartwig amination, using Xantphos/Pd₂(dba)₃ .
- Case Study : Analogous compounds (e.g., N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide) show enhanced metabolic stability due to fluorine’s electronegativity .
Q. What analytical techniques resolve contradictions in reported synthetic yields for fluorinated benzamides?
Methodological Answer:
- Isotopic Labeling : Use -H₂O during hydrolysis to track unintended oxidation pathways.
- In Situ Monitoring : Employ ReactIR to detect intermediates (e.g., nitrile → amide conversion) and optimize reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
